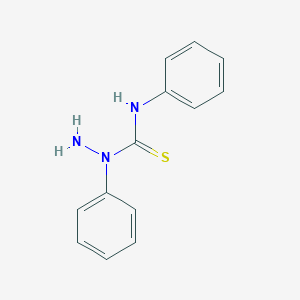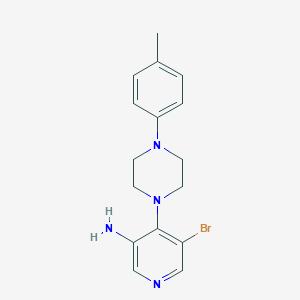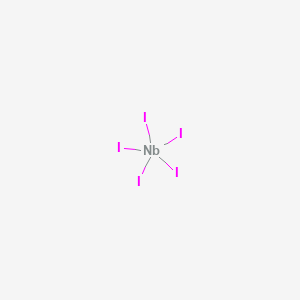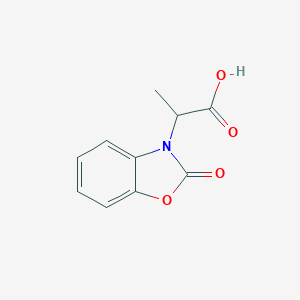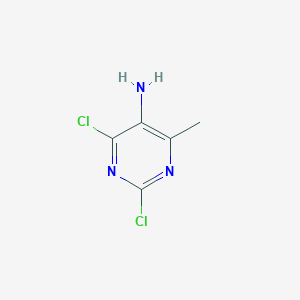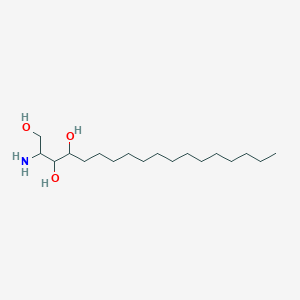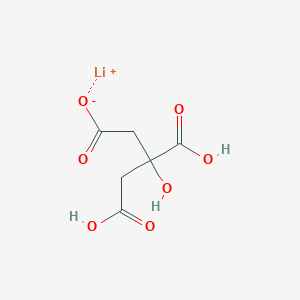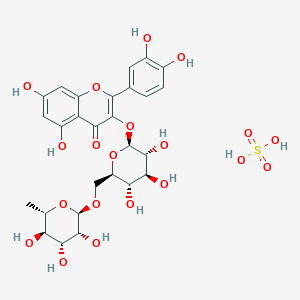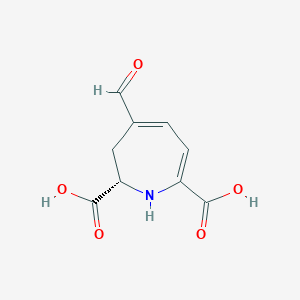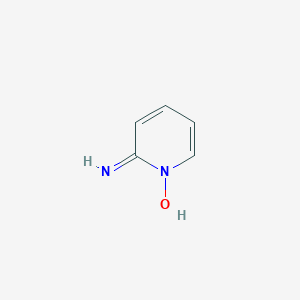
8-Amino-2'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Amino-2'-deoxyadenosine involves complex chemical processes designed to introduce the amino group at the precise location. Frieden, Aviñó, and Eritja (2003) studied the behavior of 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine in aqueous solutions, finding that 8-azido-2'-deoxyadenosine could be efficiently converted to this compound in excellent yields, providing a convenient method for preparing 8-aminoadenine derivatives necessary for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003).
Molecular Structure Analysis
The molecular structure of this compound has been the subject of theoretical calculations and studies to understand its base pairing properties with other nucleosides. García et al. (1999) conducted theoretical calculations on double and triple helices containing this compound, revealing a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-aminoadenine, which could have implications for the biological applications of triple helices (García et al., 1999).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its amino group. Its reactivity and interactions with other molecules have been explored to develop new nucleoside analogs and probes. For instance, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives with an aliphatic amino chain at the 8 position by Sarfati and Namane (1990) demonstrates the compound's versatility in creating fluorescent DNA probes (Sarfati & Namane, 1990).
Physical Properties Analysis
The physical properties of this compound, such as its fluorescence and stability in duplexes, have been extensively studied. Notably, the time-resolved fluorescent properties of 8-vinyl-deoxyadenosine, a related compound, exhibit different sensitivities to opposite bases in duplexes, highlighting the impact of the 8-position modification on nucleoside behavior and stability (Kenfack et al., 2008).
Scientific Research Applications
Improved Sensitivity in Detection : 8-Vinyl-deoxyadenosine (8vdA), a fluorescent analog of deoxyadenosine, was synthesized and characterized. It has similar quantum yield to 2AP but with double molar absorption, allowing for more sensitive detection. 8vdA is less perturbing than 2AP and likely adopts an anti conformation, making it a non-perturbing nucleoside analog for sensitive applications (Ben Gaied et al., 2005).
Fluorescent Properties in Oligonucleotides : The time-resolved fluorescent properties of 8vdA and 2AP in oligonucleotides were studied. 8vdA exhibited a stability order similar to the native A base and was able to discriminate the nature of the opposite base, suggesting its use as a fluorescent substitute for A in DNA mismatch repair system elucidation (Kenfack et al., 2008).
Synthesis of Fluoresceinylated Derivatives : Fluoresceinylated 2′-deoxyadenosine derivatives were synthesized, providing fluorescent, non-radioactive DNA probes. These probes can be useful in various DNA-related research applications (Sarfati & Namane, 1990).
Triple Helix Formation : 8-Amino-2'-deoxyadenosine was shown to stabilize DNA triple helices over duplexes, indicating its utility in the formation of stable triple helical structures at neutral pH. This can benefit biological applications of triple helices (García et al., 1999).
Synthesis and Applications in Oligonucleotides : The synthesis of this compound was studied for the preparation of oligonucleotides carrying 8-aminoadenine, highlighting its potential use in oligonucleotide modification (Frieden, Aviñó, & Eritja, 2003).
Base Pairing in Novel DNA Duplexes : A reversed Hoogsteen mode was observed for base-pairing of this compound with 2'-deoxythymidine, suggesting significance in designing novel DNA duplexes and triplexes (Kumar, Gunjal, & Ganesh, 1994).
Mechanism of Action
Target of Action
8-Amino-2’-deoxyadenosine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad, targeting these malignancies to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is a crucial mechanism in cancer treatment. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth and spread .
Biochemical Pathways
The biosynthesis pathways of 8-Amino-2’-deoxyadenosine in actinomycetes and fungi hosts have been revealed . A gene cluster exists in Actinomadura sp. ATCC39365 that can synthesize 8-Amino-2’-deoxyadenosine . The compound is also involved in the purine metabolism pathway, where it irreversibly converts adenosine to inosine .
Pharmacokinetics
It is known that the compound has broad antitumor activity, suggesting that it has good bioavailability
Result of Action
The result of the action of 8-Amino-2’-deoxyadenosine is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively limit the spread of these malignancies .
Action Environment
The action of 8-Amino-2’-deoxyadenosine is influenced by the environment in which it is present. For example, studies have shown that triple-helix-forming oligos (TFO) containing 8-amino-dA form stable helices at a neutral pH, instead of under acidic conditions . This suggests that the pH of the environment can influence the stability and efficacy of the compound.
properties
IUPAC Name |
(2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCCEUMCUSZKM-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13389-09-8 | |
| Record name | 8-Amino-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-amino-2'-deoxyadenosine differ from regular adenosine in terms of base pairing, and what are the implications of this difference?
A1: this compound (8-amino-dA) exhibits distinct base pairing properties compared to its natural counterpart, adenosine. Theoretical calculations suggest that the presence of the 8-amino group in 8-amino-dA leads to preferential stabilization of triple helix DNA structures over duplex formations []. This enhanced stability is particularly noticeable at neutral pH, where traditional DNA triplexes are less stable []. This characteristic makes 8-amino-dA a promising candidate for applications involving triple helix DNA, which could be beneficial in various biological contexts.
Q2: What is a notable base pairing mode observed for this compound with 2'-deoxythymidine, and what is its significance?
A2: Interestingly, this compound adopts a novel "reversed Hoogsteen" mode when pairing with 2'-deoxythymidine in low dielectric solvents []. This unconventional base pairing arrangement further expands the repertoire of interactions possible with 8-amino-dA, opening avenues for designing novel DNA duplexes and triplexes with enhanced properties [].
Q3: What makes this compound particularly useful in the context of oligonucleotide synthesis?
A3: The development of a protected phosphoramidite derivative of this compound has facilitated its incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry []. This accessibility through established synthetic routes makes it a valuable tool for researchers exploring the properties and applications of modified DNA structures containing 8-amino-dA.
Q4: What is a convenient method for synthesizing this compound?
A4: A surprisingly effective method for synthesizing this compound involves reacting 8-azido-2'-deoxyadenosine with aqueous solutions of ammonia or primary and secondary amines []. This approach offers a high-yield route to this compound, simplifying its production and increasing its availability for research purposes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



